molecular formula C5H6N2O2S B8741025 3-Methoxyisothiazole-4-carboxamide CAS No. 31815-42-6

3-Methoxyisothiazole-4-carboxamide

Cat. No.: B8741025
CAS No.: 31815-42-6
M. Wt: 158.18 g/mol
InChI Key: YTNBPVOMMSNEAL-UHFFFAOYSA-N
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Description

3-Methoxyisothiazole-4-carboxamide is a heterocyclic compound featuring an isothiazole core substituted with a methoxy group at position 3 and a carboxamide group at position 4. Isothiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

CAS No.

31815-42-6

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

3-methoxy-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C5H6N2O2S/c1-9-5-3(4(6)8)2-10-7-5/h2H,1H3,(H2,6,8)

InChI Key

YTNBPVOMMSNEAL-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methoxyisothiazole-4-carboxamide with key analogs:

Compound Name Core Structure Substituents Biological Activity
This compound Isothiazole 3-OCH3, 4-CONH2 Hypothetical anti-inflammatory
3-Benzyloxyisothiazole-4-carboxylic acid Isothiazole 3-OBn (benzyloxy), 4-COOH Anti-HIV activity
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole 5-CH3, 3-(methylthiophenyl), 4-CONH2 GAT inhibitor analog (synthetic focus)
DIC (Imidazole carboxamide) Imidazole Triazeno group, 4/5-CONH2 Antineoplastic (N-demethylation metabolism)
3-Methyl-4-isoxazolecarboxylic acid Isoxazole 3-CH3, 4-COOH Chemical intermediate
Key Observations:
  • Ring Type : Isothiazoles (sulfur-nitrogen) vs. isoxazoles (oxygen-nitrogen) exhibit distinct electronic properties. Sulfur in isothiazoles increases lipophilicity and may enhance membrane permeability compared to isoxazoles .
  • Substituent Effects :
    • Methoxy (3-OCH3) vs. Benzyloxy (3-OBn): The smaller methoxy group likely improves metabolic stability over the bulkier benzyloxy group, which may be prone to enzymatic cleavage .
    • Carboxamide (4-CONH2) vs. Carboxylic Acid (4-COOH): Carboxamides are less acidic and may exhibit better oral bioavailability due to reduced ionization at physiological pH .

Metabolic Stability and Toxicity

  • Carboxamide vs. Carboxylic Acid : Carboxamides are generally more resistant to hydrolysis than carboxylic acids, which may undergo rapid glucuronidation or excretion .

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